2-[4-(2-Methoxyphenyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
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Overview
Description
2-[4-(2-Methoxyphenyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde is a complex organic compound known for its potential therapeutic applications, particularly in the field of medicinal chemistry. This compound features a unique structure that combines a piperazine ring with a pyrido[1,2-a]pyrimidine core, making it a subject of interest for researchers exploring new pharmacological agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multiple steps:
Formation of the Pyrido[1,2-a]pyrimidine Core: This step often starts with the condensation of appropriate pyrimidine and pyridine derivatives under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine moiety is introduced through nucleophilic substitution reactions, where the piperazine derivative reacts with a halogenated intermediate.
Methoxylation: The methoxy group is typically introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Formylation: The final step involves the formylation of the compound to introduce the aldehyde group, often using formylating agents such as Vilsmeier-Haack reagent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group can undergo oxidation to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acid.
Reduction: 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with various biological targets, including receptors and enzymes.
Medicine: Explored for its potential as a therapeutic agent in treating neurological disorders, cardiovascular diseases, and cancer.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets such as receptors and enzymes. For example, it may act as an antagonist or agonist at certain adrenergic receptors, influencing signal transduction pathways and cellular responses. The exact mechanism can vary depending on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant that also features a piperazine ring.
Naftopidil: Used in the treatment of benign prostatic hyperplasia, also containing a piperazine moiety.
Urapidil: An antihypertensive agent with a similar structural framework.
Uniqueness
2-[4-(2-Methoxyphenyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde stands out due to its unique combination of a methoxyphenyl group and a pyrido[1,2-a]pyrimidine core, which may confer distinct pharmacological properties and therapeutic potential compared to other compounds in its class.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical behavior, applications, and comparison with similar compounds
Properties
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-15-7-8-19-22-20(16(14-26)21(27)25(19)13-15)24-11-9-23(10-12-24)17-5-3-4-6-18(17)28-2/h3-8,13-14H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZKFUICEPUIEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=O)N3CCN(CC3)C4=CC=CC=C4OC)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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